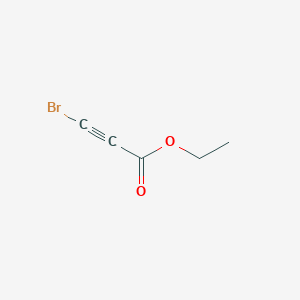

Ethyl 3-bromopropiolate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromoprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c1-2-8-5(7)3-4-6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZXXLMBYWALCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454974 | |

| Record name | Ethyl 3-bromopropiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41658-03-1 | |

| Record name | Ethyl 3-bromopropiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-bromopropionate

Note to the Reader: The topic specified is "Ethyl 3-bromopropiolate." However, comprehensive searches of chemical literature and databases yield extensive information for Ethyl 3-bromopropionate but virtually none for "this compound." The latter compound, containing a bromo-alkyne functional group, appears to be exceptionally rare or unstable. Given the context of a technical guide for a widely applicable chemical, it is highly probable that "propionate" was the intended term. This guide will therefore focus on the synthesis and characterization of Ethyl 3-bromopropionate, a critical intermediate in pharmaceutical and chemical synthesis.

Abstract

Ethyl 3-bromopropionate (CAS No. 539-74-2) is a versatile bifunctional molecule widely employed in organic synthesis as a potent alkylating agent and a key building block for complex molecular architectures.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] This guide provides a comprehensive overview of its synthesis, purification, and characterization, grounded in established chemical principles and validated methodologies. We will explore the causal factors influencing synthetic route selection, detail robust analytical protocols for quality assurance, and discuss critical safety and handling considerations.

Foundational Profile and Physicochemical Properties

Ethyl 3-bromopropionate, also known as ethyl β-bromopropionate, is an organobromine compound with the chemical formula BrCH₂CH₂CO₂C₂H₅.[4] It presents as a colorless to pale yellow liquid with a pungent odor.[2][5] Understanding its physical properties is paramount for its effective handling, purification, and application in subsequent reactions.

| Property | Value | Source |

| CAS Number | 539-74-2 | [1][4] |

| Molecular Formula | C₅H₉BrO₂ | [1][4] |

| Molecular Weight | 181.03 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Density | 1.412 g/mL at 25 °C | [2] |

| Boiling Point | 135-136 °C at 50 mmHg | [2][4] |

| Refractive Index (n20/D) | 1.452 | [2] |

| Flash Point | 70 °C (158 °F) - closed cup | |

| Solubility | Soluble in water, alcohol, chloroform, benzene | [2] |

Strategic Synthesis Methodologies

The preparation of Ethyl 3-bromopropionate is primarily achieved through two well-established synthetic routes. The choice between them often depends on the availability of starting materials, desired scale, and economic considerations.

Route A: Fischer Esterification of 3-Bromopropionic Acid

This classical method involves the acid-catalyzed esterification of 3-bromopropionic acid with ethanol.[4] The reaction is governed by equilibrium, necessitating the removal of water to drive the reaction towards the product.

Causality and Mechanistic Insight: The reaction proceeds via protonation of the carboxylic acid carbonyl, rendering it more electrophilic for nucleophilic attack by ethanol. A catalyst, such as p-toluenesulfonic acid or sulfuric acid, is essential to accelerate this process.[2] To overcome the equilibrium limitation, water is continuously removed from the reaction mixture, typically through azeotropic distillation with a solvent like benzene or by using a Dean-Stark apparatus.[2]

Route B: Hydrobromination of Ethyl Acrylate

An alternative and often preferred industrial method is the addition of hydrogen bromide (HBr) across the double bond of ethyl acrylate.[4] This reaction is a hallmark example of an anti-Markovnikov addition.

Causality and Mechanistic Insight: The hydrobromination of α,β-unsaturated esters like ethyl acrylate proceeds via a free-radical mechanism in the presence of radical initiators or via a conjugate addition (Michael addition) mechanism. The outcome is the addition of the bromine atom to the β-carbon, away from the electron-withdrawing ester group, resulting in the desired 3-bromo product.[1][4] This regioselectivity is a key advantage of this route.

Caption: Primary synthetic routes to Ethyl 3-bromopropionate.

Detailed Experimental Protocol: Esterification Route

This protocol provides a robust method for the synthesis and purification of Ethyl 3-bromopropionate, achieving high yield and purity.[2]

Materials and Reagents:

-

3-Bromopropionic acid (1.0 mol)

-

Ethanol (1.5 mol)[2]

-

p-Toluenesulfonic acid (0.02 mol, catalyst)[2]

-

Benzene or Toluene (for azeotropic removal of water)[2]

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask, condenser, Dean-Stark trap, heating mantle, separatory funnel, distillation apparatus.

Step-by-Step Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and Dean-Stark trap, add 3-bromopropionic acid, ethanol, p-toluenesulfonic acid, and benzene.

-

Reflux and Water Removal: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with benzene. Continue refluxing until no more water is collected (typically 3-4 hours), indicating the reaction is complete.[2]

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Aqueous Workup: Wash the organic layer sequentially with:

-

5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted starting material.

-

Water.

-

Saturated brine solution to aid in phase separation and remove residual water.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the benzene solvent using a rotary evaporator.

-

Purification via Vacuum Distillation: Purify the crude product by vacuum distillation. Collect the fraction boiling at 135-136 °C/50 mmHg to obtain pure Ethyl 3-bromopropionate.[2] A typical yield for this procedure is over 90%.[2]

Characterization and Quality Control: A Multi-Technique Approach

Confirming the identity and purity of the synthesized Ethyl 3-bromopropionate is a critical step. A combination of spectroscopic techniques provides a comprehensive and self-validating analytical system.

Spectroscopic Data Summary

| Technique | Key Features and Expected Values |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.2 (q, 2H, -OCH₂CH₃), ~3.5 (t, 2H, -CH₂Br), ~2.9 (t, 2H, -COCH₂-), ~1.3 (t, 3H, -OCH₂CH₃).[6] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (C=O), ~61 (-OCH₂), ~34 (-CH₂Br), ~27 (-COCH₂-), ~14 (-CH₃).[7] |

| IR Spectroscopy | ν (cm⁻¹): ~1735 (strong C=O stretch of ester), ~1180 (C-O stretch), C-H stretching and bending vibrations.[8] |

| Mass Spectrometry (EI) | Characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). Fragments corresponding to loss of -OCH₂CH₃, C₂H₅, and Br.[5][9] |

Analytical Workflow

The process from crude product to a fully characterized, high-purity compound follows a logical workflow.

Caption: Standard workflow for purification and characterization.

Critical Safety and Handling Protocols

Ethyl 3-bromopropionate is a hazardous chemical that requires careful handling to mitigate risks.[1][10]

-

Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5][10] It is also a combustible liquid.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Handling and Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[11][12] Keep containers tightly closed.[1][12] The material can yellow upon exposure to light, so storage in an amber or opaque container is recommended.[5]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water.[10]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

Inhalation: Move the person into fresh air.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]

-

Applications in Drug Development and Organic Synthesis

The synthetic value of Ethyl 3-bromopropionate stems from its two distinct reactive sites. The bromine atom makes it an excellent electrophile and alkylating agent, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[2] The ester group can be hydrolyzed, reduced, or otherwise transformed. This dual functionality makes it a valuable precursor for synthesizing a wide range of more complex molecules, including APIs and other fine chemicals.[1][3] For instance, it has been utilized in the preparation of compounds like (3′,4′-dimethoxyphenyl)-5-oxopentanoic acid.[1][2]

Conclusion

Ethyl 3-bromopropionate is a cornerstone intermediate in modern organic synthesis. Its preparation via either esterification or hydrobromination can be accomplished with high efficiency and selectivity. A rigorous, multi-technique approach to characterization is essential for ensuring the quality required for demanding applications, particularly in pharmaceutical development. Adherence to strict safety protocols is mandatory for handling this hazardous yet invaluable chemical reagent.

References

- 1. innospk.com [innospk.com]

- 2. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]

- 5. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3-bromopropionate(539-74-2) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Ethyl 3-bromopropionate(539-74-2) IR Spectrum [chemicalbook.com]

- 9. Propanoic acid, 3-bromo-, ethyl ester [webbook.nist.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. Ethyl-3-bromopropionate | 539-74-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 3-Bromopropiolate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for ethyl 3-bromopropiolate, a key reagent in organic synthesis. Due to the relative obscurity of this compound compared to its saturated analog, ethyl 3-bromopropionate, this document compiles and interprets essential spectroscopic information vital for its unambiguous identification and utilization in research and development.

Introduction: The Synthetic Utility of this compound

This compound (C₅H₅BrO₂) is a highly functionalized alkyne derivative. Its structure incorporates an electrophilic triple bond and a reactive carbon-bromine bond, making it a versatile building block in the synthesis of complex organic molecules, including heterocycles and novel pharmaceutical scaffolds. The precise characterization of this molecule is paramount for ensuring the desired reactivity and purity in multi-step synthetic pathways. This guide will delve into the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Features

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. Understanding these features is crucial for its identification and for monitoring its reactions.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the ethyl group protons.

-

Ethyl Protons (-OCH₂CH₃):

-

A quartet corresponding to the methylene protons (-OCH₂-) is anticipated, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

-

A triplet corresponding to the methyl protons (-CH₃) will be observed upfield. The coupling between the methylene and methyl protons results in the characteristic quartet and triplet splitting pattern.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on all the carbon atoms in the molecule.

-

Alkynyl Carbons (Br-C≡C-): Two signals are expected for the sp-hybridized carbons of the triple bond. The carbon attached to the bromine atom will be significantly influenced by the electronegativity and heavy atom effect of bromine. The other acetylenic carbon, adjacent to the carbonyl group, will also be shifted downfield.

-

Carbonyl Carbon (-C=O): A signal in the typical downfield region for ester carbonyls is expected.

-

Ethyl Group Carbons (-OCH₂CH₃): Two signals corresponding to the methylene and methyl carbons will be present.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~4.2 | Quartet |

| ~1.3 | Triplet | |

| ¹³C | ~153 | Singlet |

| ~80 | Singlet | |

| ~62 | Singlet | |

| ~60 | Singlet | |

| ~14 | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

-

C≡C Stretch: A sharp, and likely weak, absorption band in the region of 2200-2260 cm⁻¹ is indicative of the carbon-carbon triple bond. The substitution pattern may influence the intensity of this peak.

-

C=O Stretch: A strong, sharp absorption band around 1715-1735 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretch: An absorption band in the region of 1000-1300 cm⁻¹ corresponds to the C-O single bond of the ester.

-

C-Br Stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹, can be attributed to the carbon-bromine bond.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡C (Alkyne) | 2200-2260 | Weak to Medium |

| C=O (Ester) | 1715-1735 | Strong |

| C-O (Ester) | 1000-1300 | Medium to Strong |

| C-Br | 500-600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will be characterized by the presence of bromine's isotopic pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be two peaks of approximately equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units, which is a characteristic isotopic signature for a monobrominated compound.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and the bromine atom.

Caption: Plausible Fragmentation Pathways in Mass Spectrometry.

Experimental Protocols: A Methodological Overview

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrument parameters.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan of the clean salt plates before running the sample.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard ionization technique like Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-250).

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and Mass Spectrometry offers a comprehensive and self-validating system for confirming the structure and purity of this important synthetic intermediate. Researchers and drug development professionals can leverage this information to ensure the quality of their starting materials and the integrity of their synthetic transformations.

Chemical properties and stability of Ethyl 3-bromopropiolate

An In-depth Technical Guide to the Chemical Properties and Stability of Ethyl 3-Bromopropiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Structural Elucidation

This compound (IUPAC Name: Ethyl 3-bromo-2-propynoate) is a highly functionalized and reactive organic molecule. Its structure features an ethyl ester moiety and a bromoalkyne group, making it a potent building block in synthetic chemistry.

A critical point of clarification is the distinction between This compound (Br-C≡C-COOEt) and the far more common, commercially available Ethyl 3-bromopropanoate (Br-CH₂CH₂-COOEt)[1][2][3]. The presence of the carbon-carbon triple bond (alkyne) in the propiolate renders it significantly more electrophilic and reactive than its saturated propanoate counterpart. This guide will focus exclusively on the chemical properties, stability, and synthetic utility of the unsaturated this compound. Due to its high reactivity, it is typically synthesized and used in situ or stored with great care for short periods.

Physicochemical and Spectroscopic Profile

Specific, experimentally determined physical constants for this compound are not widely published in standard chemical databases, a testament to its reactive nature. However, its properties can be reliably predicted based on its structure and the known characteristics of similar compounds.

| Property | Predicted/Estimated Value | Rationale |

| Molecular Formula | C₅H₅BrO₂ | --- |

| Molecular Weight | 177.00 g/mol | --- |

| Appearance | Colorless to yellow liquid | Similar to other small bromoalkynes and propiolate esters. |

| Boiling Point | Likely high, with decomposition | The presence of polar groups and bromine increases the boiling point, but the molecule's reactivity makes distillation risky. |

| Solubility | Soluble in common organic solvents (Et₂O, CH₂Cl₂, THF, Acetone) | Expected behavior for a small, polar organic molecule. |

| ¹³C NMR (CDCl₃) | δ ≈ 153 (C=O), 80 (C-COOEt), 45 (C-Br), 63 (O-CH₂), 14 (CH₃) | Chemical shifts are estimated based on the strong deshielding effect of the carbonyl on the adjacent alkyne carbon and the shielding effect of bromine on the terminal alkyne carbon. |

| ¹H NMR (CDCl₃) | δ ≈ 4.3 (q, 2H), 1.3 (t, 3H) | The spectrum is expected to be simple, showing only the quartet and triplet of the ethyl group. |

| IR Spectroscopy | ν ≈ 2200-2250 cm⁻¹ (C≡C, sharp, weak), 1715-1730 cm⁻¹ (C=O, strong) | Characteristic stretching frequencies for a conjugated alkyne and an α,β-unsaturated ester. |

Stability, Handling, and Storage

Stability: this compound is an energy-rich molecule and should be considered thermally unstable. The combination of the electron-withdrawing ester and the bromoalkyne functionality makes it highly susceptible to decomposition, especially in the presence of heat, light, or nucleophiles. It is a potent electrophile and alkylating agent.

Handling:

-

Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood. Bromoalkynes are often lachrymatory (tear-inducing) and strong irritants.

-

Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.

-

Inert Atmosphere: Reactions and transfers should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.

Storage:

-

Temperature: Store in a refrigerator or freezer at low temperatures (e.g., -20°C) to minimize decomposition.

-

Container: Use a tightly sealed container with an inert atmosphere.

-

Incompatibilities: Keep away from bases, strong oxidizing agents, and nucleophiles[4][5].

Synthesis

This compound is not typically available commercially and must be prepared. A primary route involves the direct bromination of a terminal alkyne.

Proposed Synthetic Workflow: Bromination of Ethyl Propiolate

A reliable method for synthesizing bromoalkynes involves the reaction of a terminal alkyne with N-bromosuccinimide (NBS) in the presence of a silver(I) catalyst, such as silver nitrate (AgNO₃).

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

This protocol is adapted from general procedures for the synthesis of bromoalkynes.[6]

-

To a round-bottomed flask equipped with a magnetic stir bar and wrapped in aluminum foil (to protect from light), add Ethyl propiolate (1.0 eq) and acetone.

-

To this solution, add silver nitrate (0.1 eq).

-

With vigorous stirring, add N-bromosuccinimide (1.1 eq) in small portions over 15 minutes. The addition may be exothermic.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, dilute the mixture with pentane or hexane and filter through a pad of Celite to remove the silver salts and succinimide byproduct.

-

Carefully concentrate the filtrate in vacuo at low temperature. The resulting crude product should be used immediately or stored under an inert atmosphere at -20°C. Caution: Do not heat the crude product, as violent decomposition is possible.

Reactivity and Synthetic Utility

The synthetic power of this compound stems from its trifunctional nature: it can act as a dipolarophile, a Michael acceptor, and a substrate for cross-coupling reactions.

Caption: Key reaction pathways for this compound.

[3+2] Cycloaddition Reactions

The electron-deficient alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This provides a direct route to highly substituted five-membered heterocycles.

-

With Azides: The reaction with organic azides (Huisgen cycloaddition) yields substituted 1,2,3-triazoles. This reaction is a cornerstone of click chemistry and is invaluable in drug discovery and bioconjugation.

-

With Nitrile Oxides: Cycloaddition with nitrile oxides, often generated in situ, produces isoxazoles, which are important scaffolds in medicinal chemistry[7].

Nucleophilic Conjugate (Michael) Addition

The triple bond is strongly activated by the adjacent ester group, making the β-carbon highly electrophilic. It readily undergoes conjugate addition with a wide range of soft nucleophiles.

-

With Amines and Thiols: Secondary amines, thiols, and phenols add across the triple bond to generate functionalized enamines and vinyl sulfides/ethers, respectively[8]. These products are versatile intermediates for further elaboration.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

The C(sp)-Br bond is a prime handle for transition metal-catalyzed cross-coupling reactions, allowing for the construction of complex carbon skeletons.

-

Sonogashira Coupling: The reaction with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst forms unsymmetrical diynes.

-

Suzuki and Stille Coupling: Coupling with boronic acids (Suzuki) or organostannanes (Stille) can be used to attach aryl, heteroaryl, or vinyl groups directly to the alkyne framework.

-

Hiyama Coupling: Copper-catalyzed cross-coupling of bromoalkynes with organosilanes (vinylsiloxanes) is an efficient method for forming enynes[9].

Hazard and Safety Profile

As a highly reactive alkylating agent and a bromoalkyne, this compound should be treated as a hazardous substance.

-

Toxicity: Acute toxicity data is unavailable, but it should be assumed to be toxic and corrosive.

-

Irritation: It is expected to be a severe skin, eye, and respiratory tract irritant[4]. As a lachrymator, it can cause immediate and intense eye pain and tearing upon exposure to vapors.

-

Stability: Potential for explosive decomposition upon heating or shock. Do not distill to dryness.

Conclusion

This compound is a powerful and versatile, albeit unstable, synthetic intermediate. Its value lies in the orthogonal reactivity of its three functional components, which allows for sequential and selective transformations. For the medicinal or materials chemist, it serves as a linchpin reagent for accessing complex molecular architectures, particularly heterocycles and conjugated systems, through cycloaddition, conjugate addition, and cross-coupling pathways. Mastery of its handling and synthesis unlocks a direct route to a diverse range of valuable compounds.

References

- 1. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Ethyl 3-Bromopropionate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Senior Application Scientist Note: This guide addresses the synthesis, properties, and applications of Ethyl 3-bromopropionate, CAS Number 539-74-2. It is presumed that the query for "Ethyl 3-bromopropiolate" contained a typographical error, as "Ethyl 3-bromopropionate" is the widely utilized and documented compound in chemical and pharmaceutical research.

Executive Summary

Ethyl 3-bromopropionate is a versatile bifunctional reagent that has become an indispensable tool for medicinal chemists and researchers in organic synthesis. Its unique molecular architecture, featuring both an electrophilic alkyl bromide and a nucleophilic-susceptible ester, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of Ethyl 3-bromopropionate, from its fundamental physicochemical properties to its sophisticated applications in the synthesis of complex pharmaceutical intermediates. We will delve into validated synthetic protocols, explore the causality behind its reactivity, and present its utility through case studies in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use in the laboratory. Ethyl 3-bromopropionate is a colorless to pale yellow liquid with a characteristic odor. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 539-74-2 | [1][2][3][4][5] |

| Molecular Formula | C₅H₉BrO₂ | [4][6] |

| Molecular Weight | 181.03 g/mol | [2][3][4] |

| Density | 1.412 g/mL at 25 °C | [7] |

| Boiling Point | 135-136 °C at 50 mmHg | [3][7] |

| Refractive Index (n20/D) | 1.452 | [3][7] |

| Solubility | Soluble in alcohol, benzene, chloroform, and diethyl ether. | [3] |

Spectroscopic data is crucial for the identification and quality control of Ethyl 3-bromopropionate. The proton NMR (¹H NMR) spectrum provides a clear diagnostic fingerprint of the molecule.

Synthesis of Ethyl 3-Bromopropionate: A Mechanistic Perspective

The preparation of high-purity Ethyl 3-bromopropionate is essential for its successful application in synthesis. Two primary, reliable methods are commonly employed: the esterification of 3-bromopropionic acid and the hydrobromination of ethyl acrylate.[6][7]

Synthesis via Esterification of 3-Bromopropionic Acid

This classical approach involves the reaction of 3-bromopropionic acid with ethanol in the presence of an acid catalyst.

-

To a solution of 3-bromopropionic acid (1 equivalent) in ethanol (3 equivalents), add a catalytic amount of concentrated sulfuric acid (0.05 equivalents).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to yield pure Ethyl 3-bromopropionate.

Causality of Experimental Choices: The use of excess ethanol drives the equilibrium of the Fischer esterification towards the product side. The acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The aqueous workup is necessary to remove the acid catalyst and any unreacted 3-bromopropionic acid.

Synthesis via Hydrobromination of Ethyl Acrylate

This method proceeds via an anti-Markovnikov addition of hydrogen bromide to ethyl acrylate.[6]

-

Bubble hydrogen bromide gas through a solution of ethyl acrylate (1 equivalent) in a suitable solvent (e.g., acetic acid) at 0 °C.

-

Alternatively, use a solution of hydrobromic acid in acetic acid.

-

Monitor the reaction by GC-MS or NMR until the starting material is consumed.

-

Carefully quench the reaction with a cold, saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as dichloromethane.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify by vacuum distillation.

Authoritative Grounding: The anti-Markovnikov regioselectivity is a key feature of the free-radical addition of HBr to alkenes, often initiated by peroxides. In the absence of radical initiators, the reaction can also proceed via a conjugate addition mechanism.

Reactivity and Synthetic Applications

The synthetic utility of Ethyl 3-bromopropionate stems from its ability to act as a versatile building block.[7] The presence of the bromine atom makes it an excellent alkylating agent in the presence of suitable nucleophiles.[7]

Role as an Alkylating Agent in Drug Synthesis

Ethyl 3-bromopropionate serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7][8] Its ability to introduce a three-carbon ester-containing chain is particularly valuable.[8] For example, it has been used in the preparation of (3′,4′-dimethoxyphenyl)-5-oxopentanoic acid.[7]

The general workflow for such an alkylation reaction can be visualized as follows:

Caption: General workflow for alkylation using Ethyl 3-bromopropionate.

Application in Heterocyclic Synthesis

Recent research has demonstrated the utility of Ethyl 3-bromopropionate as a bifunctional reagent in the synthesis of poly-functionalized indolizines through a tandem Knoevenagel–aldol annulation. This metal-free approach showcases the compound's ability to participate in more complex, one-pot transformations, providing an atom-economical route to medicinally relevant scaffolds.

Safety and Handling

Ethyl 3-bromopropionate is a combustible liquid and an irritant to the skin, eyes, and respiratory system.[1] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.[7] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[9]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Ethyl 3-bromopropionate is a cornerstone reagent in modern organic synthesis with significant applications in drug discovery and development. Its predictable reactivity, commercial availability, and versatile nature make it an invaluable tool for chemists. A comprehensive understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in the laboratory. As synthetic methodologies continue to advance, it is likely that new and innovative applications for this fundamental building block will continue to emerge.

References

- 1. fishersci.com [fishersci.com]

- 2. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-bromopropionate 98 539-74-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Ethyl 3-Bromopropionate | 539-74-2 | TCI AMERICA [tcichemicals.com]

- 6. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]

- 7. innospk.com [innospk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Ethyl-3-bromopropionate | 539-74-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Introduction: The Unique Chemical Profile of Ethyl 3-Bromoprop-2-ynoate

An In-Depth Technical Guide to the Reactivity and Synthetic Applications of Ethyl 3-Bromoprop-2-ynoate

Ethyl 3-bromoprop-2-ynoate (also known as ethyl 3-bromopropiolate) is a highly functionalized and reactive alkyne that serves as a versatile building block in modern organic synthesis. Its structure, featuring an ethyl ester and a bromine atom directly attached to the alkyne, creates a unique electronic landscape that dictates its diverse reactivity. The powerful electron-withdrawing effect of the ester group renders the alkyne electron-deficient, making it a potent electrophile. Concurrently, the carbon-bromine bond provides a reactive handle for a variety of cross-coupling transformations.

This guide provides an in-depth exploration of the core reactivity of ethyl 3-bromoprop-2-ynoate, intended for researchers, scientists, and professionals in drug development. We will dissect its utility as an electrophile in coupling reactions, its susceptibility to nucleophilic attack, and its potential as a partner in cycloaddition reactions, supported by field-proven protocols and mechanistic insights.

Electrophilic Reactivity: A Premier Substrate for Carbon-Carbon Bond Formation

The most prominent role of ethyl 3-bromoprop-2-ynoate in synthesis is as an electrophilic partner in cross-coupling reactions. The polarized C-Br bond allows it to react readily with various organometallic nucleophiles, effectively transferring the propiolate moiety. This strategy is invaluable for constructing complex molecular architectures, particularly in the synthesis of unnatural amino acids and other biologically relevant scaffolds.[1][2]

Mechanism of Reactivity: Coupling with Organozinc-Copper Reagents

A prime example of this reactivity is the coupling with organozinc-copper reagents. This transformation allows for the precise formation of a new C(sp)-C(sp³) bond. The reaction is initiated by the formation of a higher-order mixed copper-zinc reagent from an organozinc precursor. This nucleophilic species then attacks the electrophilic acetylenic carbon of ethyl 3-bromoprop-2-ynoate, displacing the bromide leaving group to forge the new carbon-carbon bond. This method has been successfully employed in the synthesis of highly functionalized γ,δ-unsaturated-α-amino acid derivatives.[3][4]

Experimental Protocol: Synthesis of (S)-1-Ethyl 6-methyl 5-(tert-butoxycarbonylamino)hex-2-ynedioate

This protocol details the coupling of an amino acid-derived zinc-copper reagent with ethyl 3-bromoprop-2-ynoate.[3][4] The procedure demonstrates a self-validating system where precise temperature control and inert atmosphere are critical for achieving high yield and preventing side reactions.

Step 1: Preparation of the Zinc-Copper Reagent

-

To a solution of the starting iodide (e.g., N-(tert-butoxycarbonyl)-L-iodoalanine methyl ester) in anhydrous THF, add activated zinc dust.

-

Heat the mixture to 60°C for 3 minutes, then cool to room temperature. Add 1,2-dibromoethane and heat again to 60°C for 3 minutes to ensure zinc activation.

-

Cool the mixture to 35°C and add a catalytic amount of iodine. The color should fade, indicating the initiation of the organozinc formation. Stir for 15-40 minutes until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the resulting organozinc solution to -10°C. In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and lithium chloride (LiCl) in anhydrous THF.

-

Add the CuCN/LiCl solution to the organozinc reagent. Stir the mixture at 0°C for 10 minutes to form the active zinc-copper nucleophile.

Step 2: Coupling Reaction

-

Cool the solution of the zinc-copper reagent to -55°C under an inert argon atmosphere.

-

Slowly add a solution of ethyl 3-bromoprop-2-ynoate (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Maintain the temperature at -55°C and stir for 20 hours. The extended reaction time is necessary to ensure complete conversion.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Warm the mixture to room temperature and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude residue by silica gel flash chromatography (e.g., 20% ethyl acetate in hexane) to yield the pure product.

Data Presentation: Reaction Parameters

The following table summarizes typical conditions for the coupling reaction described above.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous THF | Aprotic polar solvent, suitable for organometallic reagent stability. |

| Temperature | -55°C | Low temperature is crucial to control reactivity and prevent side reactions. |

| Reaction Time | 20 hours | Ensures complete consumption of the limiting reagent. |

| Atmosphere | Inert (Argon) | Prevents quenching of the highly reactive organometallic species by O₂ or H₂O. |

| Workup | Saturated aq. NH₄Cl | Mildly acidic quench to protonate any remaining organometallic species. |

| Purification | Silica Gel Chromatography | Standard method for separating the product from starting materials and byproducts. |

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Nucleophilic Addition: The Influence of the Ester Moiety

While cross-coupling at the C-Br bond is a primary reaction pathway, the alkyne itself is highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the adjacent ethyl ester group. This makes ethyl 3-bromoprop-2-ynoate a potent Michael acceptor.[5]

Mechanistic Principles of Conjugate Addition

In a conjugate or Michael-type addition, a soft nucleophile attacks the β-carbon of the activated alkyne. This regioselectivity is driven by the electronic polarization of the π-system towards the ester. The attack results in the formation of a vinyl anion intermediate, which is subsequently protonated (typically during workup) to yield a substituted alkene. This reaction provides a powerful method for constructing highly functionalized olefins with defined stereochemistry.

Cycloaddition Reactions: A Dienophile for Ring Synthesis

The electron-deficient nature of the alkyne in ethyl 3-bromoprop-2-ynoate makes it an excellent candidate for participation in pericyclic reactions, most notably as a dienophile in [4+2] Diels-Alder cycloadditions and as a dipolarophile in [3+2] cycloadditions.[6][7] These reactions are exceptionally powerful for the rapid construction of six- and five-membered ring systems, respectively.

Diels-Alder Reaction ([4+2] Cycloaddition)

In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Ethyl 3-bromoprop-2-ynoate fits the role of an ideal dienophile.[8] The concerted, pericyclic mechanism involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. The electron-withdrawing ester group lowers the energy of the alkyne's LUMO, facilitating this interaction and accelerating the reaction rate. The resulting product is a substituted 1,4-cyclohexadiene, a versatile intermediate for further synthetic transformations.

References

- 1. ethyl 3-bromoprop-2-ynoate | 41658-03-1 | RBA65803 [biosynth.com]

- 2. CAS 41658-03-1: 2-Propynoic acid, 3-bromo-, ethyl ester [cymitquimica.com]

- 3. Syntheses of Highly Functionalized δ,γ-Unsaturated-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. benchchem.com [benchchem.com]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. Diels-Alder Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Ethyl 3-Bromopropiolate: A Trifunctional Linchpin for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromopropiolate (BrC≡CCO₂Et) is a compact, trifunctional C3 building block harboring a unique combination of reactive sites: an electron-deficient alkyne, a reactive carbon-bromine bond, and a versatile ethyl ester. This convergence of functionality within a simple acyclic backbone makes it an exceptionally powerful tool for the rapid assembly of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, core reactivity, and strategic applications of this compound, positioning it as a linchpin reagent for cycloadditions, cross-coupling reactions, and the construction of diverse heterocyclic systems. We will delve into the causality behind its reactivity and provide field-proven protocols to empower researchers in leveraging its full synthetic potential.

Core Characteristics: Physicochemical Properties and Synthesis

The strategic utility of any building block begins with a firm understanding of its physical properties, handling requirements, and accessibility.

Physicochemical Data

While this compound is a specialized reagent, its properties can be understood in relation to its well-documented parent compound, ethyl propiolate. The introduction of a bromine atom significantly increases the molecular weight, density, and boiling point.

| Property | Value (this compound) | Value (Ethyl Propiolate - for comparison) | Source |

| Molecular Formula | C₅H₅BrO₂ | C₅H₆O₂ | - |

| Molar Mass | 177.00 g/mol | 98.10 g/mol | - |

| Boiling Point | Estimated > 150 °C | 120 °C | |

| Density | Estimated > 1.4 g/mL | 0.968 g/mL at 25 °C | |

| Refractive Index | Estimated > 1.45 | n20/D 1.412 | |

| CAS Number | Not readily available in searched literature | 623-47-2 |

Note: Values for this compound are estimated based on the known effects of bromination.

Safety and Handling

As an activated electrophile and alkylating agent, this compound must be handled with appropriate care.

-

Irritant: Assumed to be a skin, eye, and respiratory tract irritant.[1]

-

Protective Equipment: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dark, and dry place under an inert atmosphere to prevent degradation.

Proposed Synthesis

A robust synthesis of this compound can be envisioned via the electrophilic bromination of a metal acetylide derived from ethyl propiolate. This two-step sequence leverages common and reliable laboratory transformations.

-

Step 1: Deprotonation to form Lithium Ethyl Propiolate.

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) to the stirred solvent.

-

In a separate flask, dissolve ethyl propiolate (1.0 eq) in anhydrous THF (20 mL).[2]

-

Add the ethyl propiolate solution dropwise to the n-BuLi solution at -78 °C, ensuring the internal temperature does not rise significantly.

-

Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium acetylide.

-

-

Step 2: Electrophilic Bromination.

-

Dissolve N-bromosuccinimide (NBS, 1.2 eq) in anhydrous THF (30 mL).

-

Add the NBS solution dropwise to the lithium acetylide slurry at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

-

The Trifunctional Core: An Analysis of Reactivity

The synthetic power of this compound stems from the orthogonal reactivity of its three functional groups. Strategic manipulation of these sites allows for a modular and highly creative approach to molecular design.

Caption: Reactive sites of this compound.

-

The Electrophilic Alkyne: The electron-withdrawing effect of the adjacent ester group polarizes the alkyne, rendering it highly electrophilic. This makes it an excellent substrate for two key reaction classes:

-

Dipolarophile in [3+2] Cycloadditions: It readily reacts with 1,3-dipoles like azides, nitrile oxides, and nitrones in Huisgen-type cycloadditions.[3][4]

-

Michael Acceptor: It undergoes 1,4-conjugate addition with a wide range of soft nucleophiles, including amines, thiols, and stabilized carbanions.[5]

-

-

The C(sp)-Br Bond: The bromine atom attached to an sp-hybridized carbon is a versatile handle.

-

The Ethyl Ester: This group provides a site for late-stage functionalization. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, adding another layer of synthetic utility.

Key Synthetic Transformations and Protocols

The true potential of this compound is realized in its application to construct valuable molecular scaffolds.

[3+2] Cycloadditions: A Gateway to Functionalized Triazoles

The 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of modern synthetic chemistry. Using this compound as the dipolarophile provides a direct route to 4-bromo-5-carboxyethyl-1,2,3-triazoles. The significance of this transformation lies in the retention of the bromine atom on the aromatic triazole core, which serves as a valuable synthetic handle for further diversification via cross-coupling chemistry.

Caption: Workflow for triazole synthesis and diversification.

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and phenyl azide (1.1 mmol, 1.1 eq) in toluene (20 mL).

-

Thermal Conditions: Fit the flask with a reflux condenser and heat the mixture to 110 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure triazole product. The regiochemistry is dictated by the electronics of the reactants.

Annulation with Binucleophiles: Direct Synthesis of Pyrazoles

The reaction of this compound with hydrazine derivatives provides a direct and efficient route to 3-amino-4-bromo-5-carboxyethyl pyrazoles. This transformation is a powerful example of a tandem Michael addition-cyclization.

Mechanism:

-

Michael Addition: One nitrogen atom of the hydrazine acts as a nucleophile, attacking the β-carbon of the alkyne.

-

Tautomerization & Cyclization: The resulting intermediate tautomerizes, and the second nitrogen atom performs an intramolecular nucleophilic attack on the ester carbonyl.

-

Aromatization: Elimination of ethanol drives the reaction to form the stable, aromatic pyrazole ring.

-

Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) in ethanol (15 mL), add hydrazine hydrate (1.2 mmol, 1.2 eq).[8]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate may form as the reaction progresses.

-

Monitoring: Monitor the consumption of the starting material by TLC.

-

Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Workup: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce crystallization or purify by column chromatography to afford the pyrazole product.

Sonogashira Cross-Coupling: Extending the Carbon Framework

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] Critically, this reaction is also effective for coupling terminal alkynes with bromoalkynes. This allows the C(sp)-Br bond of this compound to be coupled with other alkynes, generating unsymmetrical and highly functionalized diynes, which are valuable precursors in materials science and medicinal chemistry.

Caption: Simplified Sonogashira cross-coupling mechanism.

-

Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq), copper(I) iodide (CuI, 0.05 eq), and triphenylphosphine (PPh₃, 0.06 eq).

-

Solvent and Base: Add anhydrous, degassed THF (10 mL) and triethylamine (TEA, 3.0 eq).

-

Addition of Substrates: Add this compound (1.0 eq) followed by phenylacetylene (1.2 eq) via syringe.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete (monitored by TLC), dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired diyne.

Conclusion and Future Outlook

This compound is more than just a simple C3 fragment; it is a trifunctional synthetic linchpin. Its unique combination of an electrophilic alkyne, a cross-coupling-compatible C-Br bond, and a modifiable ester group provides a powerful platform for the efficient synthesis of diverse and complex molecules. The ability to engage these functional groups in orthogonal, sequential, or tandem reaction cascades allows for the rapid generation of molecular complexity from a simple, acyclic starting material. For researchers in drug discovery and materials science, mastering the reactivity of this building block opens new avenues for creating novel heterocycles, functionalized aromatics, and conjugated systems with tailored electronic and biological properties.

References

- 1. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]

- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

The Duality of the Propiolate Core: A Comparative Guide to the Reactivity of Ethyl 3-Bromopropiolate vs. Ethyl Propiolate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, one recognizes that mastery in organic synthesis lies not just in knowing reactions, but in understanding the subtle electronic nuances that dictate molecular behavior. Ethyl propiolate and its halogenated counterpart, ethyl 3-bromopropiolate, are perfect exemplars of this principle. Though separated by only a single bromine atom, their reactivity profiles diverge significantly, offering distinct and complementary tools for the synthetic chemist. This guide provides an in-depth analysis of these differences, offering field-proven insights to inform strategic experimental design in pharmaceutical and materials science research.

Structural and Electronic Foundations of Reactivity

The reactivity of both molecules is rooted in the propiolate functional group: an alkyne conjugated with an ester. This arrangement creates a polarized system, but the terminal substituent—a hydrogen versus a bromine—fundamentally alters its chemical personality.

Ethyl Propiolate (EP) is the archetypal electrophilic alkyne.[1] The electron-withdrawing effect of the ethyl ester group pulls electron density from the triple bond, rendering the β-carbon highly susceptible to nucleophilic attack. This makes it a classic Michael acceptor, a role that defines the majority of its applications.[2][3]

This compound (EBP) retains the electrophilic character of the alkyne but adds two critical features. First, the inductive effect of the bromine atom further increases the electrophilicity of the β-carbon, potentially accelerating nucleophilic additions. Second, and more importantly, the carbon-bromine bond provides a reactive handle for a completely different class of reactions. The bromide ion is an excellent leaving group, transforming the molecule from a simple Michael acceptor into a versatile building block for cross-coupling reactions.[4][5]

Table 1: Physicochemical Properties

| Property | Ethyl Propiolate | This compound |

| Molecular Formula | C₅H₆O₂[1] | C₅H₉BrO₂[6] |

| Molar Mass | 98.10 g/mol [7] | 181.03 g/mol [8] |

| Appearance | Colorless liquid[1] | Clear colorless to pale yellow liquid[9] |

| Boiling Point | 120 °C[1] | 135-136 °C / 50 mmHg[5] |

| Density | 0.968 g/mL[1] | 1.412 g/mL at 25 °C[5] |

| Primary Reactive Site(s) | β-carbon (electrophilic) | β-carbon (electrophilic), Bromine-bearing carbon |

| Dominant Reaction Types | Michael Addition, Cycloaddition | Cross-Coupling, Michael Addition, Alkylation |

Comparative Analysis of Reaction Classes

The strategic choice between EP and EBP is dictated entirely by the desired transformation. While they share some overlapping reactivity, their most powerful applications are mutually exclusive.

Michael Addition: The Common Ground

Both propiolates are excellent Michael acceptors, readily reacting with soft nucleophiles like thiols and amines in conjugate addition reactions.[2][10] The reaction proceeds via nucleophilic attack at the β-carbon, followed by protonation to yield a functionalized acrylate.

Caption: Generalized mechanism for the Michael addition of a nucleophile to a propiolate ester.

For ethyl propiolate, this reaction is a cornerstone of its utility, used to synthesize heterocycles like pyrazoles and for the derivatization of thiols.[10][11] Studies have shown these reactions proceed through a stepwise mechanism where the initial nucleophilic attack is the rate-determining step.[2] While EBP also undergoes these additions, its primary value lies elsewhere.

Cross-Coupling Reactions: The EBP Advantage

The defining feature of this compound is its role as an electrophile in transition metal-catalyzed cross-coupling reactions. The C(sp)-Br bond allows it to behave analogously to an aryl or vinyl halide, a capability completely absent in ethyl propiolate.

The Sonogashira coupling is the most prominent example of this reactivity.[12] This powerful C-C bond-forming reaction couples a terminal alkyne with an sp²- or sp-hybridized halide. With EBP, the molecule itself is the halide partner, enabling the direct synthesis of unsymmetrical diynes and other complex alkynyl structures. This reaction, catalyzed by palladium and a copper(I) co-catalyst, is exceptionally useful in the synthesis of pharmaceuticals, natural products, and organic materials.[12][13]

Caption: Workflow illustrating the key components of a Sonogashira cross-coupling reaction.

This singular capability makes EBP an invaluable reagent for complex molecular construction, allowing for the precise installation of an ethyl propiolate moiety onto another molecule.

Experimental Methodologies: Protocols in Practice

The following protocols are self-validating systems, representing standardized and field-proven methodologies for leveraging the distinct reactivity of each reagent.

Protocol 1: Michael Addition of Thiophenol to Ethyl Propiolate

Objective: To synthesize ethyl (Z)-3-(phenylthio)acrylate, a common reaction demonstrating the utility of EP as a Michael acceptor.[14]

Materials:

-

Ethyl propiolate (1.0 eq)

-

Thiophenol (1.05 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM), anhydrous (0.4 M)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere, add ethyl propiolate and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the stirred solution.

-

Add thiophenol dropwise over a period of 10 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate eluent) to yield the product.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize ethyl 5-phenylpenta-2,4-diynoate, demonstrating the power of EBP in C-C bond formation.[15]

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) iodide [CuI] (0.05 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Tetrahydrofuran (THF), anhydrous (0.2 M)

-

Schlenk flask and vacuum/inert gas manifold

Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂, CuI, and anhydrous THF.

-

Sequentially add triethylamine, phenylacetylene, and finally this compound to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. The formation of triethylammonium bromide precipitate is often observed.

-

Monitor reaction completion by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and salts, washing the pad with additional ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate eluent) to afford the coupled product.

Strategic Reagent Selection

The choice between EP and EBP is a critical decision point in synthetic planning. The following logic dictates the optimal choice.

References

- 1. Ethyl propiolate - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. Ethyl 3-bromopropionate CAS#: 539-74-2 [m.chemicalbook.com]

- 6. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]

- 7. Ethyl propiolate | C5H6O2 | CID 12182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]

- 10. Ethyl propiolate: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]

- 11. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. depts.washington.edu [depts.washington.edu]

- 14. scholarship.richmond.edu [scholarship.richmond.edu]

- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Introduction: The Strategic Importance of Bromoalkynes in Modern Synthesis

An In-depth Technical Guide to the Synthesis of Bromoalkynes for Researchers, Scientists, and Drug Development Professionals

Bromoalkynes, or 1-bromoalkynes, have emerged as exceptionally versatile and powerful building blocks in the landscape of organic synthesis. Their unique electronic properties, stemming from the polarized carbon-bromine bond directly attached to a carbon-carbon triple bond, render them highly reactive yet synthetically adaptable intermediates. In the pharmaceutical and agrochemical industries, the alkynyl moiety is a prized functional group, often imparting enhanced metabolic stability, improved binding affinity, and unique conformational constraints to bioactive molecules. Bromoalkynes serve as a robust gateway to a vast array of complex molecular architectures, participating in fundamental transformations such as cross-coupling reactions (e.g., Cadiot-Chodkiewicz, Sonogashira), cycloadditions, and nucleophilic additions.[1] This guide offers a deep dive into the core methodologies for their synthesis, emphasizing the mechanistic rationale behind procedural choices, providing field-tested protocols, and ensuring a foundation of scientific integrity for researchers aiming to leverage these critical synthons.

Part 1: Direct Bromination of Terminal Alkynes: The Go-To Method for Simplicity and Efficiency

The most direct and frequently employed route to bromoalkynes is the electrophilic bromination of a terminal alkyne precursor. This approach is favored for its operational simplicity, mild reaction conditions, and high efficiency, making it suitable for a wide range of substrates.[1]

Causality and Mechanistic Insight

The reaction proceeds via the attack of the electron-rich π-system of the alkyne on an electrophilic bromine source ("Br+"). While elemental bromine (Br₂) can be used, it often leads to side products, including the formation of dibromoalkenes through addition across the triple bond.[2] To circumvent this, N-Bromosuccinimide (NBS) is the reagent of choice. NBS serves as a reliable and solid source of electrophilic bromine, providing a low and steady concentration of Br₂ in situ, which suppresses the competing addition reaction.[3]

The reaction is often catalyzed by a silver(I) salt, most commonly silver nitrate (AgNO₃). The role of the silver catalyst is multifaceted. It is believed to activate the terminal alkyne by forming a silver acetylide intermediate. This interaction increases the nucleophilicity of the alkyne and facilitates the attack on the electrophilic bromine source.[1][4][5]

Diagram: Mechanism of Silver-Catalyzed Bromination

Caption: Silver-catalyzed bromination of a terminal alkyne with NBS.

Experimental Protocol: Synthesis of 1-Bromoalkyne using NBS and AgNO₃

This protocol is a robust, general procedure adapted from established literature.[4]

Materials:

-

Terminal Alkyne (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 - 1.4 eq)

-

Silver Nitrate (AgNO₃) (0.1 eq)

-

Acetone (or Acetonitrile), anhydrous

-

Pentane

-

Magnetic stirrer and stir bar

-

Round-bottomed flask

Procedure:

-

Reaction Setup: To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add the terminal alkyne (12.5 mmol, 1.0 eq) and acetone (30 mL).

-

Catalyst Addition: Add silver nitrate (0.213 g, 1.25 mmol, 0.1 eq) to the solution. Stir vigorously to dissolve. For substrates with low solubility, acetonitrile may be a superior solvent choice.[6]

-

Brominating Agent Addition: Add N-bromosuccinimide (2.5 g, 14 mmol, ~1.12 eq) in small portions over 5-10 minutes. Note: The reaction can be mildly exothermic.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alkyne is fully consumed (typically 1-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with pentane (75 mL). This will precipitate the silver salts and succinimide byproduct.

-

Purification: Filter the mixture through a pad of Celite or silica gel, washing the filter cake with additional pentane. Concentrate the filtrate under reduced pressure to yield the crude bromoalkyne. Further purification can be achieved by column chromatography if necessary.

Self-Validation & Troubleshooting:

-

Observation: A color change (often to yellow or orange) and the formation of a precipitate are common.

-

Incomplete Reaction: If the reaction stalls, gentle warming (to ~40 °C) can sometimes drive it to completion. Ensure the NBS is pure; recrystallization from water may be necessary if it is old or discolored.[6]

-

Side Products: The formation of polybrominated species can occur, especially with electron-rich alkynes.[6] Using sub-stoichiometric amounts of NBS and monitoring carefully can mitigate this. Adding a mild inorganic base like K₂CO₃ can sometimes improve selectivity by neutralizing acidic byproducts.[6]

Data Presentation: Substrate Scope and Yields

| Starting Alkyne | Brominating System | Solvent | Time (h) | Yield (%) | Reference |

| Phenylacetylene | NBS (1.1 eq), AgNO₃ (0.1 eq) | Acetone | 2 | >95 | [4] |

| 1-Octyne | NBS (1.1 eq), AgNO₃ (0.1 eq) | Acetone | 2 | >95 | [4] |

| 3,3-Dimethyl-1-butyne | NBS (1.1 eq), AgNO₃ (0.1 eq) | Acetone | 2 | >95 | [4] |

| N-acylated p-ethynylaniline | NBS (1.2 eq), AgNO₃ (0.1 eq) | Acetone | 2-4 | Variable | [6] |

Part 2: The Corey-Fuchs Reaction: From Aldehydes to Bromoalkynes

Causality and Mechanistic Insight

Step 1: Dibromo-olefination. This step is a variation of the Wittig reaction. Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to generate a phosphorus ylide, specifically (dibromomethylene)triphenylphosphorane.[11] This ylide then reacts with the aldehyde to form a 1,1-dibromoalkene and triphenylphosphine oxide. The use of zinc dust can improve yields by facilitating ylide formation and simplifying the removal of PPh₃ byproducts.[9][11]

Step 2: Elimination to the Bromoalkyne. The resulting 1,1-dibromoalkene is treated with a strong base. The base abstracts a vinyl proton, leading to an intermediate that undergoes elimination of a bromide ion to form the 1-bromoalkyne.[11][12] The key to isolating the bromoalkyne is the precise control of stoichiometry and temperature. Using just over one equivalent of a strong, non-nucleophilic base (e.g., n-butyllithium, n-BuLi) at a very low temperature (typically -78 °C) allows for a single elimination event. Using two or more equivalents of base will proceed to the lithium acetylide, which upon aqueous workup yields the terminal alkyne.[9][11]

Diagram: Corey-Fuchs Reaction Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. Corey-Fuchs Reaction [organic-chemistry.org]

- 8. synarchive.com [synarchive.com]

- 9. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 10. Corey-Fuchs_reaction [chemeurope.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. The stereo-divergent functionalization of alkynes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocol: Sonogashira Coupling with Ethyl 3-bromopropiolate

Introduction: Harnessing the Power of an Electron-Deficient Alkyne

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity and broad functional group tolerance, enabling its widespread use under mild conditions.[1] Its applications are vast, spanning the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4][5]

This guide focuses on a particularly valuable, yet nuanced, application: the Sonogashira coupling using ethyl 3-bromopropiolate . As an electron-deficient bromoalkyne, this substrate presents unique opportunities and challenges. The resulting product, an unsymmetrical diyne bearing an ester functionality, is a highly versatile building block for synthesizing complex molecular architectures, including heterocycles and conjugated systems relevant to drug discovery and materials science. Understanding the specific parameters required to control the reactivity of this electrophilic alkyne is paramount for achieving high yields and avoiding common pitfalls.

This document provides a detailed exploration of the reaction mechanism, a validated experimental protocol, and field-proven insights to empower researchers in leveraging this compound for their synthetic campaigns.

Mechanistic Rationale and Guiding Principles

The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[1][6][7] A thorough understanding of this mechanism is critical for rational optimization and troubleshooting.

The Dual Catalytic Cycles

The widely accepted mechanism involves the following key steps:

-

Palladium Cycle:

-

Reductive Elimination & Catalyst Regeneration: The active Pd(0) catalyst is typically generated in situ from a stable Pd(II) precatalyst like Pd(PPh₃)₂Cl₂. This reduction can be effected by an amine, a phosphine ligand, or the alkyne itself (via homocoupling).[1][8]

-

Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the terminal alkyne halide (in this case, this compound), forming a Pd(II) intermediate. This step is often rate-limiting.[1][6]

-

Transmetalation: The Pd(II) complex exchanges its halide ligand with the alkynyl group from a copper(I) acetylide intermediate, which is formed in the copper cycle.[7]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, which re-enters the cycle.[9]

-

-

Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[6]

-

Deprotonation: An amine base deprotonates the alkyne, facilitated by the increased acidity upon coordination to copper, forming a copper(I) acetylide species.[6][10]

-

Transmetalation: This copper acetylide acts as the crucial nucleophile that transfers the alkynyl group to the palladium center in the main cycle.[11]

-

Specific Considerations for this compound

Unlike traditional aryl or vinyl halides, this compound is an sp-hybridized electrophile. The electron-withdrawing nature of the adjacent ethyl propiolate group significantly influences its reactivity.

-

Enhanced Oxidative Addition: Electron-withdrawing groups on the electrophile generally promote the oxidative addition step, which can lead to faster reaction rates.[12]

-

Propensity for Side Reactions: The product, a conjugated enyne ester, is itself a reactive Michael acceptor. Furthermore, ethyl propiolate derivatives can be prone to oligomerization under strongly basic conditions, a challenge that must be managed through careful control of reaction parameters.[13]

Visualization of the Catalytic Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Critical Reaction Parameters: A Guide to Optimization